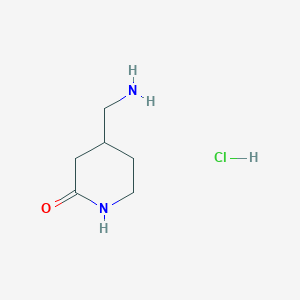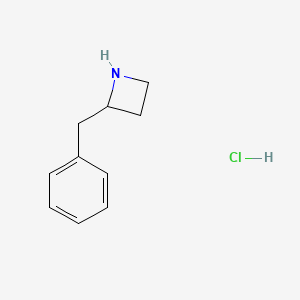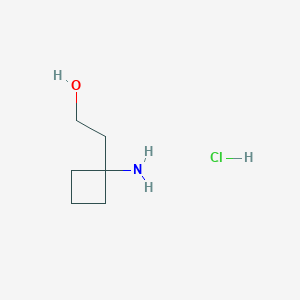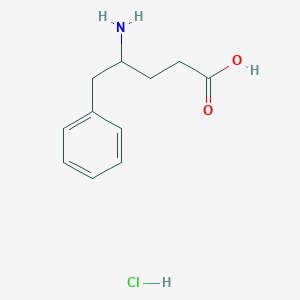
4-Amino-5-phenylpentanoic acid hydrochloride
Übersicht
Beschreibung
4-Amino-5-phenylpentanoic acid hydrochloride is a chemical compound with the CAS Number: 14293-05-1 . It has a molecular weight of 229.71 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-phenylpentanoic acid hydrochloride consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
4-Amino-5-phenylpentanoic acid hydrochloride is a powder . It has a melting point of 148-150 degrees Celsius . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
4-Amino-5-phenylpentanoic acid hydrochloride serves as a starting point for synthesizing a variety of chemically interesting derivatives due to its reactive amino and carboxy groups. For example, it has been utilized to prepare tetrazole-containing derivatives. The amino group of 4-amino-3-phenylbutanoic acid hydrochloride was replaced by a tetrazol-1-yl fragment, leading to the synthesis of 4-(tetrazol-1-yl)-3phenylbutanoic acid and its derivatives, showcasing its versatility in chemical synthesis (Putis, Shuvalova, & Ostrovskii, 2008).
Pharmacological Activity
Derivatives of γ-aminobutyric acid, including 4-amino-3phenylbutanoic acid hydrochloride (Phenibut), have shown significant pharmacological activity. This compound is utilized as a nootropic agent in medical practices, highlighting its importance in therapeutic applications. The synthesis and analysis of these derivatives underscore their potential as pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Marine Natural Products
In the realm of marine natural products, 4-amino-5-phenylpentanoic acid hydrochloride plays a crucial role. Thalassospiramide G, a peptide discovered from Thalassospira sp., contains γ-amino acids like 4-amino-5-hydroxy-penta-2-enoic acid and 4-amino-3-hydroxy-5-phenylpentanoic acid. These compounds have shown inhibitory activity against nitric oxide production in mouse macrophage cells, demonstrating their potential for therapeutic applications (Um, Pyee, Kim, Lee, Shin, & Oh, 2013).
Corrosion Inhibition
The molecule has also been investigated for its application in corrosion inhibition. Compounds structurally related to 4-amino-5-phenylpentanoic acid hydrochloride have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. This highlights the compound's utility beyond pharmacology and into industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Enzyme Inhibition
Research on compounds containing the 4-amino-3-hydroxy-5-phenylpentanoic acid subunit, such as stictamides A-C, has demonstrated their ability to inhibit MMP12, a matrix metalloproteinase involved in tissue remodeling and inflammation. This suggests the compound's relevance in developing therapeutic agents targeting proteases involved in disease processes (Liang, Sorribas, Sulzmaier, Jiménez, Wang, Sauvage, Yoshida, Wang, Ramos, & Williams, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-5-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVOFSSJJYJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-phenylpentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)
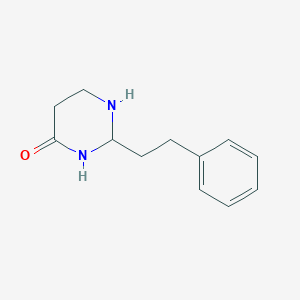
![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
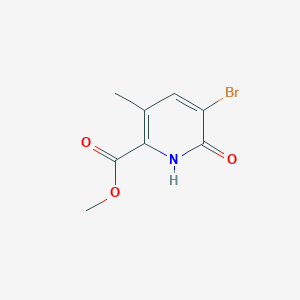
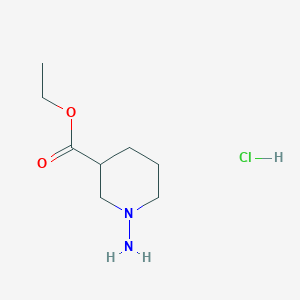
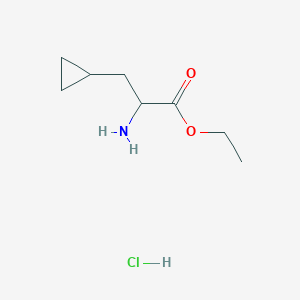
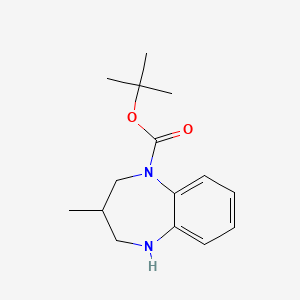
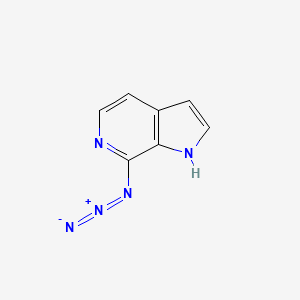
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
